2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide is a chemical compound known for its inhibitory effects on phosphodiesterase 7 (PDE7).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamidophenyl 5-chloro-2-nitrophenyl sulfide typically involves the reaction of 2-acetamidophenyl sulfide with 5-chloro-2-nitrophenyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to achieve the desired quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like DMF or DMSO.
Oxidation: Hydrogen peroxide, acetic acid.
Major Products:
Reduction: 2-Acetamidophenyl 5-amino-2-nitrophenyl sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfoxide or sulfone.
Wissenschaftliche Forschungsanwendungen
2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its inhibitory effects on phosphodiesterase 7, which plays a role in various cellular processes.
Medicine: Potential therapeutic applications due to its anti-inflammatory and cytoprotective properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The compound exerts its effects by selectively inhibiting phosphodiesterase 7 (PDE7). This enzyme is involved in the breakdown of cyclic adenosine monophosphate (cAMP), a crucial signaling molecule in various cellular pathways. By inhibiting PDE7, 2-acetamidophenyl 5-chloro-2-nitrophenyl sulfide increases the levels of cAMP, leading to altered cellular responses. This mechanism is particularly relevant in the context of its anti-inflammatory and cytoprotective effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfoxide
- 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfone
- 2-Acetamidophenyl 5-amino-2-nitrophenyl sulfide
Uniqueness: 2-Acetamidophenyl 5-chloro-2-nitrophenyl sulfide is unique due to its selective inhibition of PDE7, which distinguishes it from other similar compounds. Its lack of activity against other phosphodiesterases and protein kinases makes it a valuable tool for studying PDE7-specific pathways and potential therapeutic applications .
Eigenschaften
IUPAC Name |
N-[2-(5-chloro-2-nitrophenyl)sulfanylphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3S/c1-9(18)16-11-4-2-3-5-13(11)21-14-8-10(15)6-7-12(14)17(19)20/h2-8H,1H3,(H,16,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFNJWWMXIXPJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1SC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.